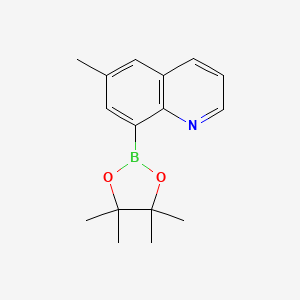![molecular formula C14H15NO4S2 B2408994 Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 1984073-15-5](/img/structure/B2408994.png)
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is a sulfonamide compound . It is synthesized through an indirect method that avoids product contamination and eliminates the need for purification . The compound is characterized by X-ray crystallographic analysis and various spectroscopic techniques.
Synthesis Analysis
The synthesis involves the reaction of 4-nitrobenzenesulphonylchloride with L-tryptophan precursors . The slow evaporation method yields single crystals of the compound from a methanolic solution .
Molecular Structure Analysis
The compound crystallizes in the monoclinic crystal system and belongs to the P2 1 space group . The X-ray crystallographic analysis confirms its structure. Notably, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm⁻¹ indicate the formation of the target compound .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it serves as a valuable research chemical for the preparation and synthesis of analogs and derivatives .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structure of related compounds, like 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been studied using single crystal X-ray diffraction. The structure is further confirmed through IR, 1H, and 13C NMR spectroscopy, alongside mass spectrometry, revealing its monoclinic space group and molecular dimensions (Ramazani et al., 2011).
Synthesis of Thiophene Derivatives : Methyl 3-amino-2-thiophene carboxylate has been used in reactions with orthoesters to generate N-(2-carbomethoxy thienyl) imidates. These imidates, upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine, yield [3,2-d]4(3H)thieno- pyrimidinones. This process provides insights into cyclization mechanisms and the activities of ester and imidate groups (Hajjem et al., 2010).
Inverse Agonist Design : Structurally related ligands to the compound have been designed and synthesized, serving as inverse agonists for the peroxisome proliferator-activated receptor (PPAR) β/δ. These ligands, including methyl 3‐(N‐(2‐(2‐ethoxyethoxy)‐4‐(hexylamino)phenyl)sulfamoyl)thiophene‐2‐carboxylate, exhibit increased cellular activity and have implications for exploring the role of PPARβ/δ in various physiological and pathophysiological processes (Toth et al., 2016).
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Analysis : The crystal structure of this compound, a derivative of methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate, was studied, revealing the orientation of the thiophene ring, substituents, and the stabilization of the structure through intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate (MSAB) is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action ranges from 1.25 to 5 μM in certain cell cultures .
Biochemical Pathways
The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is essential for cell proliferation and differentiation. By degrading β-catenin, MSAB downregulates Wnt/β-catenin target genes , thereby inhibiting the pathway and affecting downstream cellular processes.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as toluene, acetonitrile, and ethanol This suggests that MSAB may have good absorption and distribution characteristics
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by MSAB leads to a decrease in the proliferation of Wnt-dependent cancer cells . This makes MSAB a potential therapeutic agent for treating cancers that are driven by aberrant Wnt signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MSAB. For instance, the compound’s stability may be affected by light, temperature, and pH . Therefore, it’s recommended to store MSAB in a dark place at room temperature The compound’s efficacy may also be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially interact with MSAB
Propiedades
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10-4-6-11(7-5-10)21(17,18)15(2)12-8-9-20-13(12)14(16)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJSVGMWDFPHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)


![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)
![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)